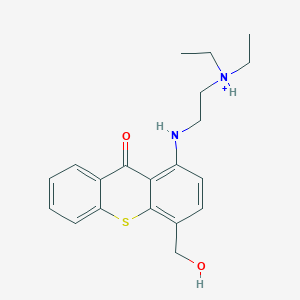

Hycanthone(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hycanthone(1+) is an ammonium ion resulting from the protonation of the tertiary amino group of lycanthone. It is a conjugate acid of a hycanthone.

Analyse Des Réactions Chimiques

Esterification Reactions

Hycanthone(1+) undergoes esterification to form derivatives such as hycanthone furoate. This reaction typically involves the hydroxymethyl group (-CH2OH) reacting with furoic acid derivatives under acidic or catalyzed conditions .

Key Reaction Steps:

-

Activation of the hydroxymethyl group via protonation or coupling reagents.

-

Nucleophilic attack by the carboxylate group of furoic acid.

-

Elimination of water to form the ester bond.

Mechanism Highlights:

-

Intercalation : The thioxanthenone core inserts between DNA base pairs, stabilized by π-π stacking.

-

Electrostatic interactions : The cationic diethylaminoethyl group binds to the phosphate backbone.

Table 2: Binding Affinity for Nucleic Acids

| Parameter | Value | Source |

|---|---|---|

| DNA Binding Constant (Kd) | 89 nM (lucanthone) / 10 nM (hycanthone) | |

| RNA Polymerase IC50 | 80 nM (hycanthone) |

Enzyme Inhibition Mechanisms

Hycanthone(1+) inhibits enzymes such as AP endonuclease 1 (APE1) and acetylcholinesterase (AChE) through direct binding and structural modulation.

APE1 Inhibition :

-

Binding Site : Hydrophobic pocket involving residues Phe266 and Trp280.

-

Affinity : Kd=10nM, determined via surface plasmon resonance (BIACORE).

-

Effect : Induces helical structural changes in APE1 (circular dichroism) and inhibits endonuclease activity (IC50 = 80 nM).

Schistosoma AChE Inhibition :

-

Selectivity : 10-fold higher affinity for Schistosoma mansoni AChE vs. mammalian AChE.

-

Mechanism : Competitive inhibition at the catalytic site.

Oxidative Degradation Pathways

Hycanthone(1+) undergoes oxidative degradation under radical-generating conditions, leading to peptide bond cleavage in proteins like APE1 .

Key Observations:

-

Radical Scavenger Effects : Degradation reduced by 90% in the presence of DMSO .

-

Products : Sulfur oxides (SOx) and fragmented peptide chains identified via mass spectrometry .

Acid-Base Reactions

The diethylaminoethyl group confers pH-dependent solubility:

-

Protonation : Soluble in acidic aqueous solutions (pH < 5).

-

Deprotonation : Precipitates in neutral/basic conditions (pH 7–9) .

Spectroscopic Characterization

Key spectral data for reaction monitoring:

Table 3: UV-Vis and Mass Spectral Peaks

| Technique | Peaks (λ/nm or m/z) | Assignment |

|---|---|---|

| UV-Vis (MeOH) | 233, 258, 329, 438 | π→π* transitions |

| ESI-MS | [M+H]+ = 357.16 | Molecular ion |

| MS/MS | 254.06 (base peak) | Thioxanthenone fragment |

Propriétés

Formule moléculaire |

C20H25N2O2S+ |

|---|---|

Poids moléculaire |

357.5 g/mol |

Nom IUPAC |

diethyl-[2-[[4-(hydroxymethyl)-9-oxothioxanthen-1-yl]amino]ethyl]azanium |

InChI |

InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3/p+1 |

Clé InChI |

MFZWMTSUNYWVBU-UHFFFAOYSA-O |

SMILES canonique |

CC[NH+](CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.